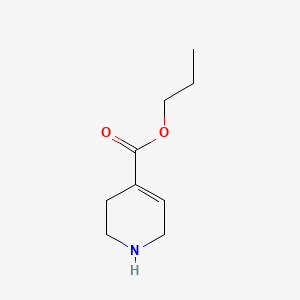
Isoguvacine propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoguvacine propyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Isoguvacine propyl ester exhibits significant effects on the central nervous system by acting as a GABA A receptor agonist. Its depressor effects have been documented in animal studies, where it induces hypotension and bradycardia through central GABA receptor stimulation. For instance, research conducted on cats demonstrated that administration of this compound led to notable cardiovascular effects, which were reversible with antagonists such as (+)-bicuculline or picrotoxin .
Neuropharmacological Research
- Anticonvulsant Effects :
-
GABAergic Modulation :
- The compound's ability to modulate GABAergic transmission is critical for understanding its role in various neurological conditions. Research indicates that this compound can influence the excitatory and inhibitory balance within neural circuits, which is vital for maintaining normal brain function and preventing disorders like anxiety and depression .
- Potential in Pain Management :
Case Studies and Experimental Findings
Análisis De Reacciones Químicas
Hydrolysis
Esters can undergo hydrolysis, a reaction with water that breaks the ester bond and forms a carboxylic acid and an alcohol 3 . The reaction can be catalyzed by acids or bases, or enzymes such as esterases3 .
-
Acid-catalyzed hydrolysis Acid-catalyzed hydrolysis begins with the protonation of the ester carbonyl, which is then attacked by water3. Subsequent proton transfers lead to the ejection of the alcohol group and the formation of a carboxylic acid3.
-
Base-catalyzed hydrolysis (Saponification) Base-catalyzed hydrolysis involves the reaction of an ester with a base, such as hydroxide ion, to produce a carboxylate salt and an alcohol . This reaction is irreversible because the resulting carboxylic acid reacts with the base .
Isoguvacine propyl ester can be hydrolyzed under physiological conditions by nonspecific esterases from human serum . Research indicates that this compound is rapidly hydrolyzed by cat brain tissue in vivo .
Chemical Stability
This compound's chemical stability and in vitro hydrolysis rates have been examined under approximately physiological conditions using nonspecific esterases from human serum .
Transesterification
Transesterification is a reaction where an ester is converted into another ester through the interchange of alkoxy groups . This reaction is often catalyzed by acids or bases .
Reactions with GABA Receptors
This compound interacts with central nervous system receptors, particularly GABA receptors. Studies show that it stimulates central GABA receptors, leading to neurophysiological effects like sedation and muscle relaxation.
Debenzylation
-
Hydrogenolytic debenzylation of 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester, followed by reaction with methyl chloroformate, affords the 1,4-dicarboxylate .
Decarboxylation
-
Decarboxylation of 3-hydroxy-4,5,6,7-tetrahydropyrido[4,3-d]oxazole-6-carboxylic acid methyl ester by means of HBr and TEA .
-
Hydrolysis and selective decarboxylation with HCl to yield cis-3-hydroxypiperidine-4-carboxylic acid .
List of compounds sharing structural or functional similarities with this compound :
Propiedades
Número CAS |
81256-84-0 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
propyl 1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h3,10H,2,4-7H2,1H3 |
Clave InChI |
PBMDISAJJZPQKQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CCNCC1 |
SMILES canónico |
CCCOC(=O)C1=CCNCC1 |
Key on ui other cas no. |
81256-84-0 |
Sinónimos |
IGPE isoguvacine propyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















